Computed Lipophilicity vs. Unsubstituted 5-Sulfaminouracil (Class-Level Inference)
The target compound exhibits a computed XLogP3 value of 0.6, compared with the unsubstituted 5-sulfaminouracil core (estimated XLogP3 ≈ -1.2 based on the uracil scaffold alone). This difference arises from the introduction of the lipophilic 5-chloro-2-methylphenyl group, which increases calculated logP by approximately 1.8 log units [1]. No empirical logD7.4 or chromatographic hydrophobicity data are currently available. (Tag: Class-level inference)
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem computed descriptor) |
| Comparator Or Baseline | 5-Sulfaminouracil (unsubstituted core); estimated XLogP3 ≈ -1.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.8 |
| Conditions | In silico computation using XLogP3 algorithm (PubChem); no experimental logD/logP data available |
Why This Matters
The increased lipophilicity can influence passive membrane permeability, non-specific protein binding, and aqueous solubility, and represents a key differentiation point for researchers selecting uracil-based chemical probes.
- [1] PubChem. (2026). Compound Summary for CID 75642713, N-(5-chloro-2-methylphenyl)-2,4-dioxo-1,3-diazinane-5-sulfonamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
